4-Nitrophenyl butyrate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-nitrophenyl butyrate, such as 4-(tert-butyl)-4-nitro-1,1-biphenyl and derivatives involving 4-nitrophenyl groups, typically involves specific reaction conditions that ensure the introduction of the nitro group into the phenyl ring. For instance, Kumari et al. (2023) detailed the synthesis of 4-(tert-butyl)-4-nitro-1,1-biphenyl, showcasing techniques applicable to 4-nitrophenyl butyrate synthesis, which includes spectroscopic and single-crystal X-ray diffraction techniques for structural characterization (Kumari et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds akin to 4-nitrophenyl butyrate often reveals insights into their reactivity and interaction capabilities. The study by Al‐Azmi and Shalaby (2018) describes the structural confirmation through various spectroscopic studies and X-ray single-crystal determination, providing a foundation for understanding the molecular geometry, vibrational frequencies, and electronic properties of 4-nitrophenyl butyrate-related compounds (Al‐Azmi & Shalaby, 2018).
Chemical Reactions and Properties
Chemical properties of 4-nitrophenyl butyrate derivatives, including reactivity patterns and interaction mechanisms, can be explored through studies like those conducted by Kumar et al. (2022), where spectroscopic characterization, Hirshfeld surface analysis, and DFT calculation shed light on the compound's interactions and stability (Kumar et al., 2022).
Physical Properties Analysis
Understanding the physical properties of 4-nitrophenyl butyrate, such as its crystal structure and hydrogen bonding patterns, is essential for its application in research. Wu et al. (2011) provided insights into the crystal structure, stabilized by hydrogen bonds, of a related compound, offering perspectives on how 4-nitrophenyl butyrate's physical properties might influence its utility in various assays (Wu et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-nitrophenyl butyrate, including its enzymatic hydrolysis and interaction with esterases, are crucial for its use in biochemical assays. Sterri et al. (1985) compared the hydrolysis of methyl butyrate and 4-nitrophenyl butyrate, highlighting the specificity of enzyme interaction, a key factor in its application for studying enzyme activity (Sterri et al., 1985).
Scientific Research Applications
Catalytic Reduction of 4-Nitrophenol
In the field of nanotechnology , 4-Nitrophenyl butyrate is used in the catalytic reduction of 4-nitrophenol . This process has become a benchmark reaction to assess the activity of nanostructured materials . The reduction of 4-Nitrophenol is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Substrate for Mycobacterial Phospholipase A and Mycobacterial Cutinase Activity
In the field of microbiology , 4-Nitrophenyl butyrate is used as a substrate for mycobacterial phospholipase A and mycobacterial cutinase activity . These enzymes are involved in the metabolism of mycobacteria, a type of bacteria that includes species responsible for diseases such as tuberculosis and leprosy.
Determining the Effect of Buffers and Solvents on Human Carboxylesterase
In the field of biochemistry , 4-Nitrophenyl butyrate is used as a substrate to determine the effect of buffers and solvents on human carboxylesterase . Carboxylesterases are enzymes that hydrolyze esters and are involved in drug metabolism and detoxification processes in the human body.
Safety And Hazards
When handling 4-Nitrophenyl butyrate, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. It is also advised to ensure adequate ventilation and remove all sources of ignition .
Future Directions
Future research on 4-Nitrophenyl butyrate could focus on its reduction. The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .
properties
IUPAC Name |
(4-nitrophenyl) butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUMIQZEUTAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180955 | |
Record name | 4-Nitrophenyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-Nitrophenyl butyrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11202 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Nitrophenyl butyrate | |
CAS RN |
2635-84-9 | |
Record name | p-Nitrophenyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2635-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl butyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrophenyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROPHENYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RWS6BQC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.